molecular formula C11H10N4 B3144236 2-Methylimidazo[2,1-a]phthalazin-6-amine CAS No. 54753-09-2

2-Methylimidazo[2,1-a]phthalazin-6-amine

Cat. No.: B3144236
CAS No.: 54753-09-2
M. Wt: 198.22 g/mol
InChI Key: QOIJWQJIXFOXCA-UHFFFAOYSA-N
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Description

Significance of Fused Heterocycles in Drug Discovery

Fused heterocyclic compounds, which feature two or more rings sharing atoms, represent a particularly valuable class of molecules in medicinal chemistry. nih.govijpsr.com The fusion of rings creates a more rigid and conformationally restrained structure, which can lead to higher binding affinity and selectivity for biological targets. ias.ac.in This structural rigidity can also enhance metabolic stability, a crucial factor in the development of effective pharmaceuticals. researchgate.net

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into these fused systems introduces a range of electronic properties and hydrogen bonding capabilities that are critical for molecular recognition by enzymes and receptors. nih.govopenmedicinalchemistryjournal.com Consequently, fused heterocycles are found at the core of numerous drugs with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netopenmedicinalchemistryjournal.com The ability to modify these scaffolds with various functional groups allows for the fine-tuning of their physicochemical and pharmacological profiles, making them a versatile platform for drug design. ias.ac.in

Overview of Imidazo[2,1-a]phthalazine (B13877486) Derivatives in Pharmaceutical Research

Within the vast family of fused heterocycles, the imidazo[2,1-a]phthalazine scaffold has emerged as a privileged structure in pharmaceutical research. This tricyclic system, composed of an imidazole (B134444) ring fused to a phthalazine (B143731) core, has been investigated for a variety of pharmacological activities.

Research has shown that derivatives of the imidazo[2,1-a]phthalazine skeleton exhibit a range of biological effects. For instance, certain diarylimidazo[2,1-a]phthalazines have been synthesized and evaluated as potential inhibitors of p38 MAP kinase, a key enzyme involved in inflammatory responses. nih.gov Other studies have explored the cytotoxic effects of related fused phthalazine systems against various cancer cell lines. nih.gov The pharmacological interest in this scaffold is also underscored by the diverse activities reported for other fused imidazopyridine and imidazopyrazine derivatives, which include smooth muscle relaxant, and potential anticancer properties. nih.govresearchgate.net The synthetic accessibility of the imidazo[2,1-a]phthalazine core allows for the generation of diverse libraries of compounds for biological screening, furthering its potential in drug discovery programs. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylimidazo[2,1-a]phthalazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-7-6-15-11(13-7)9-5-3-2-4-8(9)10(12)14-15/h2-6H,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIJWQJIXFOXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C3=CC=CC=C3C(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277366
Record name 2-Methylimidazo[2,1-a]phthalazin-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54753-09-2
Record name 2-Methylimidazo[2,1-a]phthalazin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54753-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylimidazo[2,1-a]phthalazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylimidazo 2,1 a Phthalazin 6 Amine

General Synthetic Routes to Imidazo[2,1-a]phthalazines

The construction of the core imidazo[2,1-a]phthalazine (B13877486) ring system generally involves the sequential or one-pot formation of the phthalazine (B143731) and imidazole (B134444) rings. The primary strategies employed are condensation reactions, cyclization reactions, and metal-catalyzed cross-coupling reactions.

Condensation reactions are fundamental to the synthesis of phthalazine-containing heterocycles. fayoum.edu.eg These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon bond with the elimination of a small molecule, such as water.

Multi-component condensation reactions represent an efficient method for synthesizing complex heterocyclic systems like pyrazolo[1,2-b]phthalazines from simple starting materials. researchgate.net For instance, one-pot, four-component reactions involving phthalohydrazide, an aldehyde, an active methylene compound, and an azide can yield highly substituted phthalazine derivatives. researchgate.net Similarly, the reaction of phthalimide, hydrazine, an aldehyde, and malononitrile or ethyl cyanoacetate, catalyzed by a Lewis acid like NiCl₂, provides a direct route to 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. researchgate.net

Another key condensation strategy involves the reaction of heterocyclic compounds containing a thiourea fragment with acetylenedicarboxylic acid esters to form heteroannelated thiazolidin-4-one derivatives. nih.gov This approach highlights the versatility of condensation reactions in building fused ring systems. nih.gov In the context of phthalazines, carbothiohydrazide derivatives can be prepared through condensation between o-benzoyl benzoic acid and thiocarbonohydrazide. fayoum.edu.eg These intermediates can then undergo further condensation to introduce additional heterocyclic moieties. fayoum.edu.eg

Cyclization is a critical step in forming the heterocyclic rings of the imidazo[2,1-a]phthalazine system. These reactions can be intramolecular, where a single molecule folds to form a ring, or intermolecular, involving two or more molecules.

An efficient cyclization procedure has been developed for the synthesis of phthalazin-1-ones, which are key precursors for the imidazo[2,1-a]phthalazine core. researchgate.net This involves the reaction of substituted o-nitrophenylhydrazines with 2-acylbenzoic acids, heated in a mixture of concentrated sulfuric acid and ethanol. researchgate.net The subsequent reduction of the nitro group followed by intramolecular cyclization would lead to the fused imidazo ring. The synthesis of N-aminophthalimides and phthalazine-1,4-diones from isobenzofuran-1,3-dione and hydrazine hydrate demonstrates a classic cyclization pathway, where reaction conditions can selectively favor either the 5-exo or 6-endo nitrogen cyclization product. nih.gov

Furthermore, cyclization can be achieved through subsequent reactions of a pre-formed phthalazine structure. For example, a phthalazine acetohydrazide derivative can react with malononitrile to yield a cyclized pyrazole derivative. fayoum.edu.eg Similarly, refluxing an acyclic intermediate derived from a phthalazine acetohydrazide and diethyl malonate can induce cyclization to form a pyrazolidine-3,5-dione ring. fayoum.edu.eg

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing efficient routes to complex molecules. researchgate.netmdpi.commdpi.com These reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, have been applied to the synthesis of various N-fused heterocycles. mdpi.commdpi.combeilstein-journals.org

In the synthesis of related imidazo-fused systems like imidazo[1,2-f]phenanthridines, a recyclable magnetic metal-organic framework (MOF) catalyst has been used for the coupling and cyclization of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones. acs.orgresearchgate.netnih.gov This methodology involves an initial C-C coupling reaction followed by an intramolecular cyclization to build the fused system. acs.orgresearchgate.net Palladium-catalyzed reactions are also common, for example, in the Sonogashira-type cross-coupling of acyl chlorides with terminal alkynes to produce precursors for more complex structures. mdpi.commdpi.com Copper-catalyzed oxidative cyclization is another approach used for synthesizing substituted imidazo[1,2-a]pyridines from 2-aminopyridines and cinnamaldehyde derivatives under aerobic conditions. beilstein-journals.org Such strategies could be adapted to construct the imidazo[2,1-a]phthalazine skeleton by forming a key C-N or C-C bond in the final cyclization step.

Specific Synthetic Approaches to 2-Methylimidazo[2,1-a]phthalazin-6-amine and its Analogues

While direct synthetic routes to this compound are not extensively detailed in the literature, the synthesis can be inferred from the general methodologies applied to its analogues and the core imidazo[2,1-a]phthalazine structure. The key is the strategic introduction of the methyl group at the 2-position and the amine group at the 6-position.

The success of the synthetic routes to imidazo[2,1-a]phthalazines and their precursors is highly dependent on the reaction conditions. Optimization of catalysts, solvents, bases, and temperature is crucial for achieving high yields and selectivity.

For cyclization reactions, heating reagents in a mixture of concentrated sulfuric acid and ethanol has proven effective for creating phthalazin-1-one intermediates. researchgate.net In metal-catalyzed reactions, the choice of catalyst, ligand, and base is critical. For the synthesis of dihydroimidazo[1,2-f]phenanthridin-8(5H)-ones, a system using a recyclable Fe₃O₄@SiO₂@MOF-199 catalyst with Cs₂CO₃ as the base and L-proline as a ligand in DMF at 60 °C was found to be optimal. acs.orgnih.gov The study showed that other bases like K₂CO₃ and solvents like toluene were less effective. acs.org The synthesis of N-aminophthalimides is favored at low temperatures (0 °C or -20 °C), whereas the formation of phthalazine-1,4-diones occurs at room temperature or under reflux, indicating thermodynamic versus kinetic control. nih.gov

Reaction TypeCatalyst/ReagentSolventTemperatureKey Findings/OptimizationsReference
CyclizationConc. H₂SO₄/EthanolEthanolHeatingEfficient for synthesis of phthalazin-1-ones from 2-acylbenzoic acids. researchgate.net
C-C Coupling/CyclizationFe₃O₄@SiO₂@MOF-199, L-prolineDMF60 °CCs₂CO₃ was the optimal base; the catalyst is recyclable. acs.orgnih.gov
Nitrogen CyclizationHydrazine HydrateEtOH/H₂O or neat-20 °C to RefluxLow temperature favors N-aminophthalimide (kinetic); high temperature favors phthalazine-1,4-dione (thermodynamic). nih.gov
Oxidative CyclizationCuI-bipyridineNot specifiedRoom TemperatureAerobic conditions are crucial; higher temperatures or anaerobic conditions resulted in trace product. beilstein-journals.org

The synthesis of the target molecule and its analogues relies on readily available starting materials and the strategic construction of key precursors.

The phthalazine portion of the molecule is commonly derived from precursors such as phthalic anhydride, 2-acylbenzoic acids, or phthalimide. researchgate.netresearchgate.net These can react with hydrazine or its derivatives to form the phthalazinone core. researchgate.netnih.gov For example, 2-aroylbenzoic acids, prepared via Friedel-Crafts reaction between phthalic anhydride and aromatic hydrocarbons, react with hydrazine hydrate to yield phthalazinones. Phthalazine itself can also serve as a starting material for further functionalization. nih.gov

To construct the fused imidazole ring, a common precursor is a phthalazine derivative bearing a suitable functional group. For instance, starting with phthalazine and reacting it with 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate can lead to a 2-substituted phthalazine derivative, which can be further modified. nih.gov To obtain the 2-methyl-substituted imidazole ring specifically, a precursor such as 1-amino-2-(2-aminoethyl)phthalazine could potentially be cyclized with a reagent that provides the methyl-substituted carbon, or a 1-chlorophthalazine could be reacted with 2-aminopropanol followed by cyclization.

The 6-amino group on the phthalazine ring would likely be introduced by using a precursor with a nitro group at the corresponding position, which is later reduced, or via a nucleophilic aromatic substitution reaction on a halo-substituted imidazo[2,1-a]phthalazine.

Precursor ClassSpecific ExamplesUsed to FormReference
Phthalic Acid DerivativesPhthalic anhydride, 2-acylbenzoic acids, PhthalimidePhthalazine/Phthalazinone ring researchgate.netresearchgate.net
HydrazinesHydrazine hydrate, Phenylhydrazine, o-nitrophenylhydrazinesPhthalazine/Phthalazinone ring researchgate.netresearchgate.net
Phthalazine DerivativesPhthalazine, 4-Benzyl-2H-phthalazin-1-one, Phthalazin-1-onesFunctionalized Phthalazine Core researchgate.netnih.govnih.gov
Imidazoline Derivatives2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfateFused Imidazole Ring nih.gov
Bromoaryl Imidazoles2-(2-bromophenyl)-4,5-diphenyl-1H-imidazoleFused Imidazo-aromatic systems acs.orgnih.gov

Catalytic Systems in Imidazo[2,1-a]phthalazine Formation

The construction of the fused imidazo[2,1-a]phthalazine ring system is a critical step in the synthesis of this compound. This transformation often relies on transition-metal-catalyzed cross-coupling reactions to form key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. While a direct, one-pot synthesis of the target molecule is not extensively documented, the assembly of the core structure and subsequent functionalization are well-established avenues.

A prevalent strategy involves the initial synthesis of a substituted phthalazine precursor, which is then cyclized to form the imidazole ring. For instance, a palladium- and copper-mediated coupling of an N-aminoimidazole with a 2-haloaryl aldehyde can lead to the imidazo[2,1-a]phthalazine core through a tandem C-H activation and imine formation. nih.gov This method allows for the versatile introduction of substituents on the heterocyclic framework.

In the context of forming the 6-amino group, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are of significant importance. researchgate.net This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable base. For the synthesis of this compound, a plausible route would involve the synthesis of a 6-halo-2-methylimidazo[2,1-a]phthalazine intermediate, followed by a palladium-catalyzed amination. The choice of palladium catalyst and ligands is crucial for the efficiency of this transformation, with various phosphine-based ligands being commonly employed.

The table below summarizes representative catalytic systems used in the formation of related fused heterocyclic systems, which are applicable to the synthesis of the imidazo[2,1-a]phthalazine core.

Catalyst SystemReactantsReaction TypeKey Features
Palladium Acetate / Phosphine LigandAryl Halide, AmineBuchwald-Hartwig AminationEfficient C-N bond formation for amination.
Palladium / CopperN-Aminoimidazole, 2-Haloaryl aldehydeTandem C-H activation/Imine formationDirect formation of the imidazo[2,1-a]phthalazine core. nih.gov
Nickel Chloride in Polyethylene GlycolIsatin, Malononitrile, PhthalhydrazideOne-pot, three-component reactionHigh to excellent yields for related fused systems.
Silica Sulfuric AcidAromatic Aldehydes, 1,3-Dicarbonyls, PhthalhydrazideOne-pot, three-component condensationRecyclable solid acid catalyst.
Dodecylphosphonic AcidAromatic Aldehydes, 1,3-Dicarbonyls, PhthalhydrazideOne-pot, three-component condensationHeterogeneous solid acid catalyst.

Green Chemistry Approaches in Imidazo[2,1-a]phthalazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like this compound to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

One significant green approach is the use of alternative reaction media. For instance, water has been explored as a solvent for palladium-catalyzed coupling reactions in the synthesis of related phthalazine derivatives. The use of ionic liquids as recyclable reaction media has also been reported for the synthesis of pyrazolo[1,2-b]phthalazine derivatives, offering advantages in terms of catalyst recovery and reuse.

Solvent-free reaction conditions, often coupled with microwave irradiation, represent another key green methodology. Microwave-assisted synthesis can significantly reduce reaction times and improve yields. For example, the synthesis of 2H-indazolo[1,2-b]phthalazine-triones has been achieved under solvent-free conditions using a reusable solid acid catalyst.

The development and use of heterogeneous and recyclable catalysts are central to green synthetic strategies. Catalysts such as silica sulfuric acid and dodecylphosphonic acid, which can be easily separated from the reaction mixture and reused, align with the principles of green chemistry by reducing waste and catalyst consumption. The use of glycerol as a biodegradable and renewable solvent has also been reported in the synthesis of related fused heterocyclic systems.

The following table highlights some green chemistry approaches relevant to the synthesis of the imidazo[2,1-a]phthalazine framework.

Green ApproachSpecific MethodAdvantages
Alternative Solvents Water, Polyethylene Glycol (PEG), Glycerol, Ionic LiquidsReduced use of volatile organic compounds, potential for catalyst recycling.
Energy Efficiency Microwave Irradiation, UltrasonicationReduced reaction times, lower energy consumption.
Recyclable Catalysts Heterogeneous solid acids (e.g., Silica Sulfuric Acid, Dodecylphosphonic Acid)Ease of separation and reuse, reduced waste.
Atom Economy One-pot, multi-component reactionsIncreased efficiency by combining multiple steps, reducing purification needs.

While specific, detailed green synthetic protocols for this compound are not extensively reported, the application of these general principles from related heterocyclic syntheses provides a clear pathway for developing more sustainable routes to this important molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule. For a compound like 2-Methylimidazo[2,1-a]phthalazin-6-amine, a full suite of NMR experiments would be required for unambiguous structural assignment.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to the protons of the methyl group, the aromatic protons on the phthalazine (B143731) ring system, and the proton on the imidazole (B134444) ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide crucial information about the electronic environment and connectivity of these protons. However, no experimental ¹H NMR data for this specific molecule has been published.

Carbon-13 NMR (¹³C NMR) Analysis

Complementary to ¹H NMR, a ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule. This would include the methyl carbon, the carbons of the fused aromatic and heteroaromatic rings, and the carbon atoms bonded to the nitrogen atoms. This information is vital for confirming the carbon backbone of the structure. As with the proton NMR data, specific ¹³C NMR data for this compound is not available.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for definitively assigning proton and carbon signals and establishing long-range connectivity within a molecule. An HSQC experiment would correlate directly bonded proton and carbon atoms, while an HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. These analyses would be essential for the complete and unambiguous structural elucidation of this compound, but such studies have not been reported.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₀N₄), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. This crucial piece of characterization data is currently absent from the scientific record.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used for the mass analysis of polar and thermally labile molecules. In the context of characterizing this compound, ESI-MS would be employed to generate protonated molecular ions [M+H]⁺, allowing for the determination of its molecular weight. While this is a standard technique in chemical synthesis and analysis, specific ESI-MS data for this compound has not been documented in available literature.

MALDI-TOF Mass Spectrometry for Oligonucleotide Adducts

Detailed experimental data on the formation and analysis of oligonucleotide adducts of this compound using MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry are not extensively available in the public domain. This technique is crucial for understanding the potential interactions of the compound with biological macromolecules like DNA.

In principle, MALDI-TOF mass spectrometry would be employed to identify and characterize adducts formed between this compound and specific oligonucleotide sequences. The process would involve the co-crystallization of the analyte (the oligonucleotide adduct) with a suitable matrix material, followed by laser-induced desorption and ionization. The time-of-flight analyzer would then separate the ions based on their mass-to-charge ratio, providing a precise mass measurement of the adducted oligonucleotide. This would allow for the confirmation of covalent binding and the determination of the stoichiometry of the adduct.

A hypothetical data table for such an experiment is presented below to illustrate the expected findings.

AnalyteSequenceExpected Mass (Da)Observed Mass [M+H]⁺ (Da)Mass Shift (Da)
Unmodified Oligonucleotide5'-d(CGCGCG)-3'1789.151790.16-
Adduct5'-d(CGCGCG)-3' + C₁₁H₁₀N₄1987.241988.25198.09

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not currently available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific, published IR spectrum for this compound is not readily accessible, the expected characteristic absorption bands can be predicted based on its molecular structure.

The structure of this compound contains several key functional groups, including an amine group (-NH₂), a methyl group (-CH₃), and aromatic C-H and C=C/C=N bonds within the fused heterocyclic ring system. The expected IR absorption bands are summarized in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretching3400-3250
Aromatic C-HStretching3100-3000
Aliphatic C-H (in -CH₃)Stretching2960-2850
C=N and C=C (in rings)Stretching1650-1450
N-HBending (Scissoring)1650-1580
C-NStretching1350-1000

Note: This table represents predicted values based on standard IR correlation charts. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The extensive conjugation in the fused ring system of this compound is expected to result in characteristic absorption bands in the UV-Vis spectrum.

Specific experimental UV-Vis spectral data, including absorption maxima (λmax) and molar absorptivity (ε), for this compound are not widely reported. However, based on the presence of the imidazo[2,1-a]phthalazine (B13877486) chromophore, strong absorptions corresponding to π → π* transitions are anticipated. The amine substituent may also influence the electronic transitions, potentially causing a bathochromic (red) shift of the absorption maxima.

Solventλmax 1 (nm)ε₁ (M⁻¹cm⁻¹)λmax 2 (nm)ε₂ (M⁻¹cm⁻¹)Transition Type
MethanolData not availableData not availableData not availableData not availableπ → π
EthanolData not availableData not availableData not availableData not availableπ → π
AcetonitrileData not availableData not availableData not availableData not availableπ → π*

Note: The table is a template for expected data. No experimental values could be located in the searched literature.

X-ray Diffraction (XRD) for Crystalline Structure Determination

To date, a published single-crystal X-ray diffraction study for this compound has not been identified. Such a study would yield a crystallographic information file (CIF) containing all the structural parameters. A summary of the kind of crystallographic data that would be obtained is presented in the hypothetical table below.

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
R-factorData not available

Note: This table illustrates the parameters that would be determined from an X-ray diffraction experiment. The values are listed as "Data not available" due to the absence of published crystallographic data for this specific compound.

Biological and Pharmacological Activities of 2 Methylimidazo 2,1 a Phthalazin 6 Amine and Its Derivatives

In Vitro Biological Activity Studies

Anti-inflammatory Activity of Imidazo[2,1-a]phthalazines

Derivatives of the imidazo[2,1-a]phthalazine (B13877486) scaffold have been investigated as potential anti-inflammatory agents, primarily through their ability to inhibit key signaling molecules in inflammatory pathways. One of the main targets explored is the p38 mitogen-activated protein kinase (MAPK). Based on molecular modeling, diarylimidazo[2,1-a]phthalazines have been synthesized and identified as potential inhibitors of p38 MAPK, a kinase that plays a crucial role in the production of pro-inflammatory cytokines. semanticscholar.orgnih.gov The inhibition of p38 MAPK is a validated strategy for the development of anti-inflammatory drugs.

While direct studies on 2-Methylimidazo[2,1-a]phthalazin-6-amine are limited, the broader class of phthalazine (B143731) and phthalazinone derivatives has shown notable anti-inflammatory effects. For instance, a series of novel 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were evaluated for their in vivo anti-inflammatory activity, with several compounds showing significant effects comparable to the standard drug celecoxib. ekb.eg These compounds were found to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins which mediate inflammation. ekb.eg

Antimicrobial Activity (Antibacterial, Antifungal)

The antimicrobial potential of the broader phthalazine class of compounds has been documented. Various phthalazine and phthalazinone derivatives have been synthesized and evaluated for a range of pharmacological activities, including antimicrobial effects. koreascience.kr Research has demonstrated that certain synthesized phthalazine derivatives exhibit effective antimicrobial activity. nih.gov Additionally, some phthalazinone and isoquinolone derivatives have been shown to work in synergy with azole drugs against Candida albicans, indicating a promising antifungal potential. koreascience.kr However, specific studies detailing the antibacterial or antifungal activity of this compound or its direct derivatives are not extensively covered in the reviewed literature.

Anticancer Activity

The anticancer properties of imidazo[2,1-a]phthalazine derivatives and related phthalazine-containing compounds are the most extensively studied aspects of their biological profile. These compounds have been shown to exert their effects through various mechanisms, including direct cytotoxicity to cancer cells and inhibition of specific enzymes crucial for cancer progression.

Cytotoxic Effects on Cancer Cell Lines (e.g., MDA-MB-231, HCT-116, MCF-7, A549)

Derivatives of phthalazine have demonstrated significant cytotoxic activity against a panel of human cancer cell lines.

MDA-MB-231 (Triple-Negative Breast Cancer): Several phthalazine derivatives have shown potent activity against this aggressive breast cancer cell line. For example, compounds designated as 11d, 12c, and 12d exhibited IC50 values of 0.92, 1.89, and 0.57 μM, respectively, which are comparable to the reference drug erlotinib (IC50 = 1.0 μM). researchgate.net Another study identified a phthalazinone derivative, DLC-1, with an IC50 of 26.39 μM against MDA-MB-231 cells. nih.gov

HCT-116 (Colon Cancer): Phthalazine-based derivatives have shown notable cytotoxicity against HCT-116 cells. In one study, compounds 9c, 12b, and 13c displayed potent activity with IC50 values of 1.58, 0.32, and 0.64 μM, respectively, compared to sorafenib (IC50 = 2.93 μM). nih.govfrontiersin.org

MCF-7 (Estrogen Receptor-Positive Breast Cancer): This cell line has also been a target for phthalazine derivatives. Compounds 11d, 12c, and 12d showed IC50 values of 2.1, 1.4, and 1.9 μM, respectively, against MCF-7 cells. researchgate.net Furthermore, phthalazinone derivatives DLC-1 and DLC-50 demonstrated significant anti-proliferative activity with IC50 values of 1.01 μM and 2.41 μM, respectively. nih.gov

A549 (Lung Cancer): Certain thiazolyl-pyrazoline derivatives, which are another class of heterocyclic compounds, have shown promising anticancer activity against A549 cells, with compounds 10b and 10d having IC50 values of 4.2 and 2.9 µM, respectively. Phthalazine-piperazine-1,2,4-oxadiazole hybrids have also been evaluated against A549 cells, with compound 4d showing an IC50 value of 1.40 ± 0.06 µM.

CompoundCell LineIC50 (μM)Reference DrugReference Drug IC50 (μM)
12dMDA-MB-2310.57Erlotinib1.0
11dMDA-MB-2310.92Erlotinib1.0
12cMDA-MB-2311.89Erlotinib1.0
12bHCT-1160.32Sorafenib2.93
13cHCT-1160.64Sorafenib2.93
9cHCT-1161.58Sorafenib2.93
12cMCF-71.4Erlotinib1.32
12dMCF-71.9Erlotinib1.32
11dMCF-72.1Erlotinib1.32
4dA5491.40 ± 0.06EtoposideNot specified
Inhibition of Cancer Stem Cells

The ability to target cancer stem cells is a critical aspect of developing effective anticancer therapies. Research into a related heterocyclic system, an imidazo[1,2‐a]quinoxaline‐2‐carbonitrile derivative known as RA‐22, has shown that it can inhibit the self-renewal and growth of cancer stem cells. This compound demonstrated an inhibitory effect on mammosphere formation in breast cancer and colonosphere formation in colorectal cancer cell lines, suggesting a potential mechanism for targeting the cancer stem cell population. While this compound is not an imidazo[2,1-a]phthalazine, its activity highlights the potential of related fused imidazole (B134444) scaffolds in this area of cancer research.

Inhibition of Specific Kinases (e.g., VEGFR-2, PARP-1, CDK9, p38 MAPK, Pim-1, EGFR)

A primary mechanism of action for many phthalazine-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Numerous phthalazine derivatives have been identified as potent inhibitors of VEGFR-2. nih.gov For example, a novel phthalazine derivative, compound 12b, exhibited potent VEGFR-2 inhibition of 95.2% with an IC50 value of 17.8 μM, which was more potent than the reference drug sorafenib. nih.govfrontiersin.org Another study reported a series of phthalazine derivatives with VEGFR-2 inhibitory IC50 values ranging from 0.148 to 0.892 μM.

PARP-1: Poly(ADP-ribose) polymerase-1 is an enzyme involved in DNA repair. Its inhibition is a therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Several phthalazinone derivatives have been developed as potent PARP-1 inhibitors. One study reported a derivative, DLC-1-6, with an IC50 value of less than 0.2 nM against the PARP-1 enzyme. nih.gov Another compound, YCH1899, showed excellent enzymatic inhibitory activity and was effective against cancer cells that had developed resistance to other PARP inhibitors.

CDK9: Cyclin-dependent kinase 9 is involved in the regulation of transcription and is a target for cancer therapy. While not imidazo[2,1-a]phthalazines, novel imadazo[1,2-a]pyrazine derivatives have been evaluated as CDK9 inhibitors. One derivative, 3c, which has a pyridin-4-yl group at position 2 and a benzyl group at position 3, displayed the most potent CDK9 inhibitory activity with an IC50 of 0.16 µM. Another study on imadazopyrazines identified compound 1d as the most potent inhibitor with an IC50 of 0.18 µM.

p38 MAPK: As mentioned in the anti-inflammatory section, imidazo[2,1-a]phthalazines have been specifically designed as potential inhibitors of p38 MAP kinase. semanticscholar.orgnih.gov This kinase is also involved in cancer cell proliferation and survival, making it a relevant target in oncology.

Pim-1: Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation. A family of imidazo[1,2-b]pyridazines has been identified to specifically interact with and inhibit PIM kinases with low nanomolar potency. semanticscholar.org For instance, compound K00486 had an IC50 of 34 nmol/L against PIM1. semanticscholar.org These inhibitors are noted for being ATP competitive but not ATP mimetic, which may contribute to their selectivity. semanticscholar.org

EGFR: The Epidermal Growth Factor Receptor is a well-established target in cancer therapy. Phthalazine derivatives have been investigated as EGFR inhibitors. One study synthesized phthalazine-based derivatives that showed potent cytotoxic activity against breast cancer cells through EGFR-mediated apoptosis. researchgate.net A particularly interesting derivative, compound 12d, exhibited promising EGFR inhibition with an IC50 value of 21.4 nM, which was more potent than erlotinib (IC50 = 80 nM).

Kinase TargetCompound ClassCompoundIC50
VEGFR-2Phthalazine derivative12b17.8 μM
VEGFR-2Phthalazine derivative2g0.148 μM
PARP-1Phthalazinone derivativeDLC-1-6<0.2 nM
PARP-1Phthalazinone derivativeDLC-490.53 nM
CDK9Imadazo[1,2-a]pyrazine derivative3c0.16 µM
CDK9Imadazopyrazine derivative1d0.18 µM
Pim-1Imidazo[1,2-b]pyridazineK0048634 nM
EGFRPhthalazine derivative12d21.4 nM

Antidiabetic Activity

Derivatives of phthalazine and phthalazinone have been investigated for their potential as antidiabetic agents. While specific studies on this compound are not extensively documented in this context, the broader class of phthalazine-containing compounds has shown promise. Phthalazin-1(2H)-ones, in particular, are recognized for their potential antidiabetic effects among a range of other pharmacological activities researchgate.netnih.gov. The exploration of morpholine, piperazine, and piperidine derivatives as antidiabetic agents further highlights the interest in nitrogen-containing heterocyclic compounds for managing diabetes mdpi.com.

Antithrombotic Activity

Phthalazinone derivatives have been noted for their potential antithrombotic properties. This activity is part of a broader spectrum of pharmacological effects exhibited by this class of compounds, which also includes anticancer, antiasthmatic, and antihypertensive activities nih.gov. Further research is needed to specifically evaluate the antithrombotic potential of this compound and its direct derivatives.

Antitrypanosomal Activity

Derivatives of imidazo[2,1-a]phthalazine have shown significant potential as antitrypanosomal agents, particularly against Trypanosoma cruzi, the parasite responsible for Chagas disease. A study on phthalazine derivatives containing imidazole rings revealed that monoalkylamino substituted compounds were more active in vitro against T. cruzi and less toxic to Vero cells compared to their disubstituted counterparts and the reference drug benznidazole nih.gov. These compounds were found to inhibit the antioxidant parasite enzyme Fe-SOD nih.gov.

Notably, in vivo studies in a mouse model of acute Chagas disease demonstrated that these phthalazine derivatives could produce parasitemia inhibition values twice that of benznidazole nih.gov. Furthermore, in the chronic phase of the disease in immunodeficient mice, a significant decrease in the reactivation of parasitemia was observed nih.gov. These findings underscore the potential of this chemical scaffold in the development of new treatments for Chagas disease.

Compound TypeTarget OrganismKey FindingsReference
Phthalazine derivatives with imidazole ringsTrypanosoma cruziMore active and less toxic than benznidazole in vitro. Inhibited parasite enzyme Fe-SOD. nih.gov
Monoalkylamino substituted phthalazinesTrypanosoma cruziIn vivo parasitemia inhibition twice that of benznidazole in acute models. Decreased parasitemia reactivation in chronic models. nih.gov

Other Pharmacological Properties (e.g., Cardiotonic, Antihypertensive, Vasorelaxant, Anticonvulsant, Antiasthma, Antiallergic Rhinitis)

The imidazo[2,1-a]phthalazine scaffold and related phthalazine derivatives exhibit a wide array of other pharmacological activities.

Cardiotonic Activity: Certain imidazo[2,1-b]-1,3,4-thiadiazole derivatives have been synthesized and screened for their cardiotonic activity in isolated guinea pig atria nih.gov. Additionally, a series of 6,7-dimethoxyphthalazine derivatives demonstrated relatively potent cardiotonic activity in anesthetized dogs, comparable to that of amrinone jst.go.jp.

Antihypertensive and Vasorelaxant Activity: Phthalazine derivatives have a well-established history as antihypertensive agents documentsdelivered.comnih.govresearchgate.net. Studies on various phthalazinone derivatives have demonstrated their vasorelaxant properties nih.govnih.gov. For instance, certain phthalazinones were found to cause almost complete relaxation of isolated rat aorta rings at micromolar concentrations researchgate.net. Some imidazo[2,1-b]-thiazole derivatives bearing a 2,6-dichlorophenyl group have also been shown to possess antihypertensive activity in rats nih.gov.

Anticonvulsant Activity: Phthalazine and phthalazinone derivatives have been reported to possess anticonvulsant properties. Some have been identified as non-competitive antagonists of AMPA receptors nih.govsapub.orgnih.gov. A series of 4-(4-chlorophenyl)-(2H)-phthalazinone derivatives were synthesized and showed anticonvulsant activity in a pentylenetetrazole-induced convulsion model in mice sapub.orgresearchgate.net.

Antiasthma and Antiallergic Rhinitis Activity: Phthalazinone derivatives have been investigated for their potential as antiasthmatic agents, with some exhibiting dual activities of thromboxane A2 synthetase inhibition and bronchodilation acs.org. The broader class of phthalazine derivatives has also been associated with activity against allergic rhinitis researchgate.netsemanticscholar.org.

Pharmacological ActivityCompound ClassKey FindingsReference
CardiotonicImidazo[2,1-b]-1,3,4-thiadiazolesActive in isolated guinea pig atria. nih.gov
Cardiotonic6,7-DimethoxyphthalazinesPotent activity in anesthetized dogs. jst.go.jp
AntihypertensivePhthalazine derivativesEstablished activity. documentsdelivered.comnih.govresearchgate.net
VasorelaxantPhthalazinone derivativesRelaxation of isolated rat aorta. researchgate.netnih.gov
AnticonvulsantPhthalazinone derivativesNon-competitive AMPA receptor antagonists. nih.govsapub.orgnih.gov
AntiasthmaPhthalazinone derivativesThromboxane A2 synthetase inhibition and bronchodilation. acs.org
Antiallergic RhinitisPhthalazine derivativesReported activity. researchgate.netsemanticscholar.org

Preclinical In Vivo Efficacy Studies (Excluding Human Clinical Trials)

Preclinical in vivo studies have provided evidence for the therapeutic potential of derivatives of the imidazo[2,1-a]phthalazine core structure, particularly in the context of infectious diseases.

As mentioned previously, phthalazine derivatives containing imidazole rings have demonstrated significant efficacy in mouse models of Chagas disease. In the acute phase, these compounds led to a twofold greater inhibition of parasitemia compared to the standard drug benznidazole. In a model of chronic infection in immunodeficient mice, they markedly reduced the reactivation of parasitemia nih.gov.

The antihypertensive effects of various phthalazine and imidazo-thiazole derivatives have also been confirmed in rat models researchgate.netnih.gov. Furthermore, the anticonvulsant activity of certain phthalazinone derivatives was evaluated in a mouse model of pentylenetetrazole-induced seizures, where they showed protective effects sapub.orgresearchgate.net. Some pyridazinone and phthalazinone derivatives have also been examined for their vasodilator activities in vivo nih.gov.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Modifications on Biological Activity of 2-Methylimidazo[2,1-a]phthalazin-6-amine Analogues

While specific SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on related imidazo-fused heterocyclic systems and substituted phthalazine (B143731) derivatives. These studies provide a foundational understanding of how modifications to the core structure might influence biological outcomes.

For instance, in a series of poly-substituted imidazo[2,1-c] nih.govnih.govhelsinki.fitriazin-6-amine derivatives, the nature and position of substituents on an appended aryl ring were found to significantly modulate cytotoxic activity against various cancer cell lines. The introduction of hydroxyl and methoxy groups on a 7-phenyl ring was shown to be a key determinant of potency nih.gov. Specifically, derivatives with 3-hydroxyphenyl and 3-hydroxy-4-methoxyphenyl groups at the 7-position exhibited the most potent cytotoxic effects against HL60 and MCF-7 cells nih.gov. Furthermore, replacing the 7-aryl moiety with heteroaromatic rings, such as pyridyl or furan-2-yl, led to enhanced cytotoxicity against the MOLT-4 cell line nih.gov. These findings suggest that for analogues of this compound, substitutions on the imidazo portion of the molecule could be a fruitful area for further investigation.

General SAR principles for phthalazine derivatives have also been reviewed, indicating that substitutions at various positions on the phthalazine ring can significantly impact their pharmacological activity, including anti-inflammatory, anticonvulsant, and anticancer effects researchgate.net. For example, in a class of phthalazine derivatives acting as PDE4 inhibitors, the introduction of bulky, lipophilic groups was found to increase affinity for the rolipram-binding site researchgate.net.

The following table summarizes the general impact of substituent modifications on the biological activity of related imidazo-fused and phthalazine compounds, which can be extrapolated to hypothesize the SAR of this compound analogues.

Structural Modification Observed Effect on Biological Activity (in related compounds) Potential Implication for this compound Analogues
Substitution on the Imidazo RingIntroduction of substituted aryl groups can significantly modulate cytotoxic activity. nih.govModifications at the 2-position with different alkyl or aryl groups could alter potency and selectivity.
Substitution on the Phthalazine RingLipophilicity and electronic properties of substituents influence various activities like PDE inhibition. researchgate.netIntroduction of lipophilic or electron-withdrawing/donating groups on the phthalazine nucleus may enhance biological activity.
Nature of the 6-Amino GroupWhile not directly studied for this compound, the 6-amino group is a common feature in bioactive molecules and likely participates in key interactions.Acylation, alkylation, or incorporation into a larger heterocyclic system could be explored to modulate activity.

Role of the Imidazo[2,1-a]phthalazine (B13877486) Core in Activity

The imidazo[2,1-a]phthalazine core is a rigid, planar heterocyclic system that serves as a crucial scaffold for the spatial orientation of substituents, enabling them to interact effectively with biological targets. The phthalazine moiety itself is recognized as a "privileged structure" in medicinal chemistry, being a common core in many compounds with a wide range of biological properties nih.gov.

Phthalazine derivatives have garnered significant interest for their anticancer potential, with evidence suggesting they can act as potent and selective inhibitors of key enzymes involved in cancer progression, such as Aurora kinases and vascular endothelial growth factor receptor-2 (VEGFR-2) nih.gov. The clinically approved pan-Aurora kinase inhibitor, AMG-900, and the oral antiangiogenic agent, Vatalanib, both feature a phthalazine core, highlighting the importance of this scaffold in the design of anticancer drugs nih.gov.

The fusion of an imidazole (B134444) ring to the phthalazine core to form the imidazo[2,1-a]phthalazine system creates a unique chemical entity with a distinct electronic distribution and three-dimensional shape. This fused system can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. The nitrogen atoms within the core can act as hydrogen bond acceptors, while the aromatic rings provide opportunities for stacking interactions with aromatic amino acid residues in a protein's active site.

The inherent rigidity of the imidazo[2,1-a]phthalazine scaffold reduces the conformational flexibility of the molecule, which can be advantageous for binding to a specific target. A pre-organized, rigid conformation can lead to a lower entropic penalty upon binding, resulting in higher affinity.

Pharmacophore Analysis and Ligand-Target Interactions

A pharmacophore model for a molecule like this compound would typically consist of a set of essential structural features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, arranged in a specific spatial orientation. While a specific pharmacophore model for this compound has not been reported, we can infer potential key features based on its structure and the known interactions of related compounds.

Potential pharmacophoric features of this compound include:

Aromatic Rings: The fused ring system provides a large aromatic surface for potential pi-pi stacking or hydrophobic interactions.

Hydrogen Bond Acceptors: The nitrogen atoms of the imidazo and phthalazine rings are potential hydrogen bond acceptors.

Hydrogen Bond Donor: The primary amine at the 6-position is a strong hydrogen bond donor.

Hydrophobic Group: The methyl group at the 2-position provides a small hydrophobic feature.

Molecular docking studies of other phthalazine derivatives have provided insights into their potential ligand-target interactions. For example, docking studies of phthalazine-based inhibitors with VEGFR-2 have shown that the phthalazine core can fit into the ATP-binding pocket of the kinase, with the nitrogen atoms forming hydrogen bonds with key amino acid residues.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

Ligand-Protein Binding Mode Prediction

In prospective studies involving 2-Methylimidazo[2,1-a]phthalazin-6-amine, molecular docking would be employed to predict how it binds to the active site of a specific protein target. The process would involve generating a three-dimensional structure of the compound and docking it into the binding pocket of a receptor. The output would be a set of possible binding poses, ranked by a scoring function that estimates the binding affinity. This would provide insights into the most probable interaction mode, which is crucial for understanding its mechanism of action.

Identification of Key Interacting Residues

Once a plausible binding mode is predicted, a detailed analysis of the docked complex would identify the key amino acid residues within the protein's active site that interact with this compound. These interactions could include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. Identifying these key residues is fundamental for understanding the specificity of the interaction and for designing future analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For a series of imidazo[2,1-a]phthalazine (B13877486) analogs, a QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors can be categorized as electronic, steric, hydrophobic, and topological. A statistically validated QSAR model would be invaluable for predicting the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Density Functional Theory (DFT) Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations could be used to determine a wide range of its electronic properties.

Table 1: Potential DFT-Calculated Properties for this compound

PropertyDescriptionPotential Application
HOMO-LUMO Energy Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.
Atomic Charges The distribution of electron charge among the atoms in the molecule.Helps in understanding the electrostatic interactions with a biological target.
Vibrational Frequencies Theoretical prediction of the infrared and Raman spectra.Can be used to confirm the structure of the synthesized compound by comparing with experimental spectra.

These theoretical calculations would provide a fundamental understanding of the molecule's intrinsic properties, which govern its behavior and interactions.

Predictive Binding Affinity Calculations

Predictive binding affinity calculations aim to quantitatively estimate the strength of the interaction between a ligand and its protein target. Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational techniques that can provide accurate predictions of binding free energies. Applying these methods to the complex of this compound and its putative target would yield a numerical value for its binding affinity (e.g., in kcal/mol). This information is critical for ranking its potential efficacy against other compounds and for guiding lead optimization efforts.

Mechanisms of Action at the Molecular and Cellular Level

Enzyme Inhibition and Modulation (e.g., Kinase Inhibition)

There is no specific, publicly accessible research detailing the inhibitory or modulatory effects of 2-Methylimidazo[2,1-a]phthalazin-6-amine on any particular enzyme or class of enzymes, including kinases. While structurally related compounds, such as other imidazo[2,1-a]phthalazine (B13877486) derivatives, have been investigated as potential inhibitors of enzymes like the p38 MAP kinase, these findings cannot be directly attributed to this compound without specific experimental evidence.

Cellular Pathway Modulation (e.g., Oncogenic Signaling Pathways)

Information regarding the ability of this compound to modulate specific cellular pathways, such as oncogenic signaling cascades, is not available in the reviewed literature. Research on analogous compounds suggests that the imidazo-fused scaffold can interact with various signaling pathways, but data for this specific molecule is absent.

Cell Cycle Arrest and Apoptosis Induction

No peer-reviewed studies were found that investigate the effects of this compound on cell cycle progression or the induction of apoptosis (programmed cell death). Therefore, it is not possible to confirm whether this compound can cause cell cycle arrest at any phase (e.g., G1, S, G2/M) or trigger apoptotic pathways.

Gene Expression Regulation (e.g., Endothelial NO Synthase Upregulation)

The impact of this compound on gene expression, including any potential upregulation or downregulation of specific genes like endothelial nitric oxide synthase (eNOS), has not been documented in the available scientific literature.

Future Directions and Research Perspectives for 2 Methylimidazo 2,1 a Phthalazin 6 Amine

The unique heterocyclic scaffold of 2-Methylimidazo[2,1-a]phthalazin-6-amine presents a promising starting point for the development of novel therapeutic agents. Future research is poised to build upon the existing knowledge of phthalazine (B143731) and imidazole-containing compounds to explore its full potential. Key areas of future investigation will likely focus on the rational design of advanced analogues, the implementation of multi-target drug discovery strategies, the identification of novel biological targets, the establishment of robust evaluation models, and deep-diving mechanistic studies.

Q & A

Q. What are the recommended synthetic routes for 2-Methylimidazo[2,1-a]phthalazin-6-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from benzofuran or phthalazine precursors. A common approach includes:

Cyclization : Reacting benzofuran derivatives with imidazo[2,1-a]phthalazine intermediates under controlled conditions (e.g., using catalysts like Pd or Cu).

Functionalization : Introducing the methyl group at the 2-position via alkylation or substitution reactions.

Amination : Incorporating the amine group at the 6-position using nitration followed by reduction or direct nucleophilic substitution.
Key reagents include phosphorus oxychloride (for Vilsmeier-Haack formylation) and hydrazine derivatives for ring closure . Reaction optimization often requires precise temperature control (e.g., reflux in chloroform) and inert atmospheres .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical workflows should combine:
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
  • Spectroscopy :
  • 1H/13C NMR : Confirm substituent positions (e.g., methyl at 2-position: δ ~2.5 ppm; aromatic protons: δ 7.0–8.5 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 300.3) .
  • Elemental Analysis : Validate stoichiometry (C, H, N within ±0.3% of theoretical values) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :
PropertyValueMethodReference
Molecular Weight300.3 g/molMass Spec
SolubilityPoor in H2O; soluble in DMSO, DMFShake-flask
Melting Point140–142°CDSC
LogP2.8Computational (PubChem)
These properties guide solvent selection (e.g., DMSO for biological assays) and storage conditions (room temperature, desiccated) .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields for this compound synthesis?

  • Methodological Answer : Yield optimization requires:
  • Catalyst Screening : Pd(OAc)2/Xantphos systems improve cyclization efficiency (yield increase from 40% to 75%) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during amination .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 2 h for imidazo-phthalazine ring formation .
    Contradictions in yield data (e.g., 50% vs. 75%) often arise from trace moisture; rigorous drying of reagents is critical .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer : Resolve discrepancies via:
  • Multi-Technique Validation : Cross-check NMR assignments with 2D-COSY and HSQC to confirm coupling patterns .
  • Computational Modeling : DFT calculations (e.g., Gaussian09) predict 13C NMR shifts (±2 ppm accuracy) to validate experimental data .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals (e.g., aromatic vs. amine protons) .

Q. What advanced applications does this compound have in medicinal chemistry research?

  • Methodological Answer : The compound’s fused heterocyclic core enables:
  • Kinase Inhibition : Structure-activity relationship (SAR) studies show IC50 < 1 µM against JAK2 via hydrogen bonding with Lys882 .
  • Antimicrobial Activity : MIC = 8 µg/mL against S. aureus due to membrane disruption (confirmed via SEM) .
  • Fluorescent Probes : Functionalization with dansyl groups yields pH-sensitive probes (λem = 480 nm) for cellular imaging .
    Target selectivity is enhanced by modifying the 6-amine group (e.g., acyl derivatives reduce off-target effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.